N-Methyl-2,3-dihydro-1H-indole-7-carboxamide
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Overview
Description
N-Methyl-2,3-dihydro-1H-indole-7-carboxamide is a heterocyclic compound that belongs to the indole family. Indole derivatives are known for their wide range of biological activities and applications in various fields such as chemistry, biology, and medicine. This compound features a methyl group attached to the nitrogen atom of the indole ring and a carboxamide group at the 7th position, making it a unique and interesting molecule for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-2,3-dihydro-1H-indole-7-carboxamide can be achieved through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde in the presence of an acid catalyst to form the indole ring . The resulting indole can then be methylated at the nitrogen atom using methyl iodide or methyl sulfate under basic conditions . Finally, the carboxamide group can be introduced at the 7th position through a reaction with an appropriate carboxylic acid derivative, such as an acyl chloride or anhydride .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Fischer indole synthesis followed by methylation and carboxamide formation. The process is optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-2,3-dihydro-1H-indole-7-carboxamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or borane in tetrahydrofuran.
Major Products Formed
Oxidation: N-Methyl-2,3-dihydro-1H-indole-7-carboxylic acid.
Reduction: N-Methyl-2,3-dihydro-1H-indole-7-amine.
Substitution: Various substituted indole derivatives depending on the reagent used.
Scientific Research Applications
N-Methyl-2,3-dihydro-1H-indole-7-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-Methyl-2,3-dihydro-1H-indole-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects . For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways depend on the specific biological context and the structure of the compound .
Comparison with Similar Compounds
N-Methyl-2,3-dihydro-1H-indole-7-carboxamide can be compared with other similar compounds, such as:
N-Methylindole: Lacks the carboxamide group, making it less versatile in terms of chemical reactivity and biological activity.
2,3-Dihydro-1H-indole-7-carboxamide: Lacks the methyl group on the nitrogen atom, which can affect its binding affinity and selectivity for certain targets.
N-Methyl-1H-indole-7-carboxamide: Lacks the dihydro structure, which can influence its chemical stability and reactivity.
These comparisons highlight the unique features of this compound, such as its specific substitution pattern and structural characteristics, which contribute to its distinct chemical and biological properties .
Properties
CAS No. |
631913-17-2 |
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Molecular Formula |
C10H12N2O |
Molecular Weight |
176.21 g/mol |
IUPAC Name |
N-methyl-2,3-dihydro-1H-indole-7-carboxamide |
InChI |
InChI=1S/C10H12N2O/c1-11-10(13)8-4-2-3-7-5-6-12-9(7)8/h2-4,12H,5-6H2,1H3,(H,11,13) |
InChI Key |
VGZFKNRURKBMQJ-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=CC=CC2=C1NCC2 |
Origin of Product |
United States |
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